molecular formula C13H14O4 B1271750 Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 3710-50-7

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Cat. No. B1271750
CAS RN: 3710-50-7
M. Wt: 234.25 g/mol
InChI Key: DAETWRKPSJXAJB-UHFFFAOYSA-N
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Description

“Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. This compound, like other benzofurans, has a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular formula of “Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate” is C13H14O4 . It has an average mass of 234.248 Da and a monoisotopic mass of 234.089203 Da .


Physical And Chemical Properties Analysis

“Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 329.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.2±3.0 kJ/mol and a flash point of 152.9±26.5 °C .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, which include Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

These compounds have been found to possess anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Benzofuran derivatives have been developed and utilized as anticancer agents . A benzene-sulfonamide-based benzofuran derivative was designed and synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein .

Anti-Inflammatory and Analgesic Activities

Some indole derivatives, which are structurally similar to benzofuran derivatives, have shown anti-inflammatory and analgesic activities . This suggests that Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate could potentially have similar properties.

Future Directions

Benzofuran derivatives, including “Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate”, have a wide range of biological and pharmacological applications . Therefore, they are of considerable interest in the field of drug discovery and development. Future research may focus on exploring their potential uses and improving their synthesis methods.

properties

IUPAC Name

ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)10-7-9(15-3)5-6-11(10)17-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAETWRKPSJXAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368002
Record name Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

CAS RN

3710-50-7
Record name Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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